2-(2-Phenoxyethoxy)isoindole-1,3-dione
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Overview
Description
2-(2-Phenoxyethoxy)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-(2-Phenoxyethoxy)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Phenoxyethoxy)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized isoindole-1,3-dione derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for modifying biological pathways .
Comparison with Similar Compounds
2-(2-Phenoxyethoxy)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives such as:
Phthalimide: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
N-substituted isoindole-1,3-dione: Studied for their biological activities, including anti-inflammatory and antibacterial effects.
Norcantharimide: Investigated for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-phenoxyethoxy)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15-13-8-4-5-9-14(13)16(19)17(15)21-11-10-20-12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAXKVSYHTCLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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